molecular formula C16H13ClN4O2 B4793540 N-(2-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(2-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B4793540
M. Wt: 328.75 g/mol
InChI Key: LXFFAWDKCUGTPL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is a useful research compound. Its molecular formula is C16H13ClN4O2 and its molecular weight is 328.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.0727034 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring linked to a pyridine moiety and a 2-chlorophenyl group. The synthesis typically involves the cyclization of amidoxime derivatives with carboxylic acids under dehydrating conditions, followed by coupling reactions to form the final product.

Biological Activity

Research indicates that compounds containing the 1,2,4-oxadiazole framework exhibit various biological activities, including anticancer and antimicrobial properties. The specific compound has been studied for its effects on cancer cell lines and enzyme inhibition.

Anticancer Activity

A study highlighted that derivatives similar to this compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels. For instance:

  • MCF-7 Cells : The compound increased p53 levels and cleaved caspase-3, promoting apoptotic cell death .

Table 1 summarizes the IC50 values of related 1,2,4-oxadiazole derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
16aSK-MEL-20.89Apoptosis via caspase activation
17aMCF-70.65Cell cycle arrest at G0-G1 phase
17bHeLa2.41Disruption of DNA duplication machinery

Antimicrobial Activity

In addition to anticancer properties, related compounds have shown notable antimicrobial activity against various bacteria and fungi. The synthesized derivatives were tested against multiple strains, exhibiting significant inhibition zones in agar diffusion tests .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression or microbial survival.
  • Receptor Modulation : Similar compounds have been shown to modulate receptor activities that are crucial for cell survival and proliferation.

Case Studies

Several case studies have been documented regarding the efficacy of oxadiazole derivatives:

  • A study reported that a related oxadiazole compound exhibited selective inhibition against human carbonic anhydrases (hCA IX and XII) at nanomolar concentrations . This suggests potential applications in targeting specific cancer pathways.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c17-12-3-1-2-4-13(12)19-14(22)5-6-15-20-16(21-23-15)11-7-9-18-10-8-11/h1-4,7-10H,5-6H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFFAWDKCUGTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.